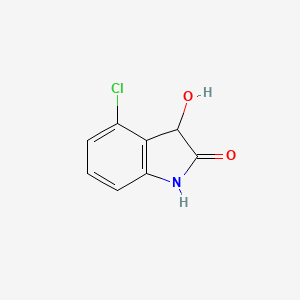

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one

描述

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a bicyclic compound featuring an indole scaffold substituted with chlorine at position 4 and a hydroxyl group at position 2. Its molecular formula is C₈H₆ClNO₂, with a molecular weight of 199.59 g/mol. The compound’s structure combines an aromatic indole ring with a keto group at position 2 and a hydroxyl group at position 3, creating a dihydroindolone core.

The presence of chlorine enhances lipophilicity and metabolic stability, while the hydroxyl group introduces polarity, balancing solubility.

属性

分子式 |

C8H6ClNO2 |

|---|---|

分子量 |

183.59 g/mol |

IUPAC 名称 |

4-chloro-3-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H6ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3,7,11H,(H,10,12) |

InChI 键 |

VQHWIPLLALPUCO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(C(=O)N2)O)C(=C1)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized products.

Reduction: Formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions at the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

科学研究应用

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context.

相似化合物的比较

Key Observations:

Substitution Patterns: The position of chlorine (e.g., 4-Cl vs. 5-Cl) significantly alters electronic properties. Hydroxyl vs. Imino Groups: The 3-hydroxy group in the target compound provides hydrogen-bonding capacity, whereas imino substituents (e.g., ) enable π-stacking with aromatic residues in enzyme active sites .

Biological Activity :

- Antiviral Applications : Derivatives like JK3/32 () inhibit HCV p7 channels by disrupting viral assembly, while thiazole-hydrazone analogs () target HIV-1 reverse transcriptase, showcasing the scaffold’s adaptability .

- Dual Inhibition : The thiazole-hydrazone series () demonstrates that electron-withdrawing groups (e.g., fluorine) optimize dual RNase H and dimerization partner (DP) inhibition, outperforming chlorine in some cases .

生物活性

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.

Anticancer Properties

Research has demonstrated that 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Apoptotic Effects

In a specific study involving human cancer cell lines, the compound was found to trigger apoptosis through the activation of caspases—a family of enzymes critical for programmed cell death. The results indicated a dose-dependent increase in apoptotic markers, suggesting that higher concentrations of the compound lead to enhanced anticancer efficacy .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 10.0 | Inhibition of survival pathways |

| HT-29 | 15.0 | Induction of oxidative stress |

Antibacterial Activity

In addition to its anticancer properties, 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has been studied for its antibacterial effects against multidrug-resistant strains of bacteria. It has shown promising results as an inhibitor of bacterial type II topoisomerases, which are essential for bacterial DNA replication.

The compound's antibacterial activity is primarily attributed to its ability to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication processes. In vitro studies have reported minimum inhibitory concentrations (MICs) against various Gram-negative pathogens.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Escherichia coli (Wild Type) | 0.5 | 1.0 |

| Acinetobacter baumannii | 8 | 16 |

| Klebsiella pneumoniae | 4 | 8 |

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be influenced by structural modifications. Research indicates that variations in substituents on the indole ring can enhance or diminish its potency against cancer and bacterial targets. For example, the introduction of electron-withdrawing groups has been shown to improve anticancer activity by stabilizing reactive intermediates involved in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。